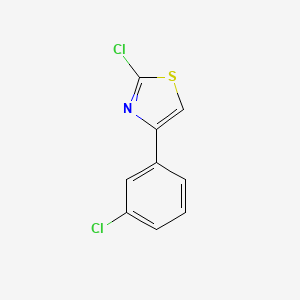

2-Chloro-4-(3-chlorophenyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(3-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NS/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZINUHPMEAOXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693481 | |

| Record name | 2-Chloro-4-(3-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42444-98-4 | |

| Record name | 2-Chloro-4-(3-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 2 Chloro 4 3 Chlorophenyl Thiazole and Its Analogs

Established Synthetic Methodologies for the Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a fundamental step in the synthesis of 2-Chloro-4-(3-chlorophenyl)thiazole and its analogs. Several classical and modern synthetic methods have been employed for this purpose, with the Hantzsch thiazole synthesis and condensation reactions involving thiourea (B124793) being the most prominent.

Hantzsch Thiazole Synthesis and Related Cyclization Reactions

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most widely used methods for constructing the thiazole nucleus. youtube.comsynarchive.com This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. youtube.comsynarchive.comchemhelpasap.com In the context of synthesizing analogs of this compound, a key starting material would be an appropriately substituted α-haloketone, such as 2-bromo-1-(3-chlorophenyl)ethanone.

The general mechanism of the Hantzsch synthesis begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to an intermediate that subsequently undergoes intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com The reaction is often carried out in a suitable solvent like ethanol (B145695) and may be facilitated by heat. youtube.comchemhelpasap.com Microwave-assisted Hantzsch synthesis has also been reported to provide higher yields and shorter reaction times compared to conventional heating methods. nih.gov

Variations of the Hantzsch synthesis can be employed to introduce different substituents onto the thiazole ring. For instance, using substituted thioureas allows for the introduction of various groups at the 2-position of the thiazole.

Condensation Reactions Involving Thiourea and Halogenated Acetophenones

A closely related and widely practiced method for synthesizing 4-aryl-2-aminothiazoles involves the condensation of a halogenated acetophenone (B1666503) with thiourea. researchgate.net This approach is a specific application of the Hantzsch synthesis where thiourea serves as the thioamide component. nih.govresearchgate.net For the synthesis of a precursor to this compound, specifically 2-amino-4-(3-chlorophenyl)thiazole, the reaction would involve 1-(3-chlorophenyl)-2-haloethan-1-one and thiourea.

The reaction is typically performed by refluxing the reactants in a solvent such as absolute methanol (B129727) or ethanol. researchgate.net In some cases, the reaction can proceed efficiently at room temperature in polar solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The resulting 2-aminothiazole (B372263) derivative is a versatile intermediate that can be further modified. For instance, the amino group at the 2-position can be replaced with a chlorine atom through a Sandmeyer-type reaction to yield the target compound, this compound. nih.gov

| Reactants | Reaction Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| α-haloketone and thiourea | Methanol, heat | 2-amino-4-phenylthiazole | A classic and high-yielding method for thiazole synthesis. The product precipitates upon neutralization. | chemhelpasap.com |

| p-chlorophenacyl bromide and thiourea | Absolute methanol | 2-amino-4-(4-chlorophenyl)thiazole | Conventional method for preparing the parent nucleus for further derivatization. | researchgate.net |

| α-bromoketone and thiourea/thioamide | Room temperature ionic liquid | 2-amino-4-arylthiazoles and 2-methyl-4-arylthiazole | A rapid, efficient, and practical method generating excellent isolated yields. | researchgate.net |

| 2'-hydroxy-5'chloro-α-haloketones, thiourea, and o-hydroxybenzaldehyde | Solvent-free, grinding | Substituted Hantzsch thiazole derivatives | An environmentally friendly, one-pot procedure. | researchgate.net |

Functionalization and Derivatization Approaches for this compound Scaffolds

Once the this compound core is synthesized, it can be subjected to various chemical transformations to introduce new functional groups and build more complex molecular architectures. These modifications are crucial for modulating the physicochemical properties and biological activities of the parent compound.

Introduction of Amide Linkages

The introduction of amide functionalities is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic profiles. For thiazole-containing compounds, amide linkages can be introduced at various positions. One common approach involves the acylation of a 2-aminothiazole precursor. For example, 2-amino-4-(4-chlorophenyl)thiazole can be reacted with chloroacetyl chloride to produce 2-chloroacetamido-4-(4-chlorophenyl)thiazole. sigmaaldrich.com This acetamide (B32628) can then be further functionalized. researchgate.net

Another strategy involves the reaction of a 2-aminothiazole with various carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, to form the corresponding amide. mdpi.comrsc.org The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can facilitate this transformation. mdpi.com These synthetic routes allow for the systematic exploration of structure-activity relationships by varying the substituents on the amide moiety.

Preparation of Hybrid Heterocyclic Systems and Fused Architectures

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. acs.org Thiazole moieties are frequently incorporated into hybrid heterocyclic systems to create novel compounds with potentially synergistic or enhanced biological activities. researchgate.netnih.gov

One approach to creating hybrid systems involves using a functionalized thiazole as a building block. For instance, a thiazole derivative with a reactive handle can be coupled with another heterocyclic ring system. The Hantzsch synthesis itself can be adapted to create fused thiazole architectures by using cyclic thioamides or by designing substrates that undergo subsequent intramolecular cyclization reactions. nih.govrsc.org The synthesis of imidazo[2,1-b]thiazole (B1210989) units, for example, can be achieved through multicomponent reactions. rsc.org These fused systems often exhibit distinct chemical and biological properties compared to their monocyclic counterparts.

Nucleophilic Substitution Reactions at the Thiazole Ring

The chlorine atom at the 2-position of the this compound ring is susceptible to nucleophilic substitution, providing a versatile handle for further derivatization. utexas.edu The reactivity of halogens on the thiazole ring depends on their position, with the 2-position being generally more reactive towards nucleophiles. sciepub.com

Various nucleophiles, such as amines, alkoxides, and thiols, can displace the chlorine atom to introduce a wide range of functional groups. For example, reaction with sodium methoxide (B1231860) can yield the corresponding 2-methoxythiazole (B88229) derivative. sciepub.com These nucleophilic substitution reactions are fundamental for expanding the chemical space around the this compound scaffold and for the synthesis of analogs with diverse substitution patterns. The reaction conditions, including the choice of solvent and temperature, can influence the outcome and yield of these substitutions.

| Derivatization Strategy | Example Reaction | Resulting Compound Type | Significance | Reference |

|---|---|---|---|---|

| Introduction of Amide Linkages | Acylation of 2-aminothiazole with chloroacetyl chloride | 2-chloroacetamido-4-(4-chlorophenyl)thiazole | Creates intermediates for further functionalization and potential enhancement of biological activity. | sigmaaldrich.com |

| Preparation of Hybrid Heterocyclic Systems | Hantzsch synthesis with cyclic thioamides | Fused thiazole architectures (e.g., imidazo[2,1-b]thiazoles) | Combines multiple pharmacophores to create novel compounds with potentially enhanced properties. | nih.govrsc.org |

| Nucleophilic Substitution | Reaction of 2-chlorothiazole (B1198822) with sodium methoxide | 2-methoxythiazole derivatives | Allows for the introduction of diverse functional groups at the 2-position of the thiazole ring. | sciepub.com |

Biological Activities and Pharmacological Potentials of 2 Chloro 4 3 Chlorophenyl Thiazole Derivatives

Anticancer and Antiproliferative Investigations

Thiazole (B1198619) derivatives have been extensively studied for their potential to combat cancer. These investigations have revealed their ability to induce cell death, halt cell proliferation, and interact with specific molecular targets crucial for cancer progression.

Efficacy Against Various Human Cancer Cell Lines (e.g., MCF-7, HepG2, HCT116)

Derivatives of the thiazole nucleus have demonstrated significant cytotoxic activity against several human cancer cell lines. In vitro studies using the MTT assay have quantified the concentration-dependent inhibitory effects of these compounds.

For instance, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones were synthesized and evaluated for their cytotoxic activity against MCF-7 (human breast adenocarcinoma) and HepG2 (human liver carcinoma) cell lines. One derivative, compound 4c , which features a specific substitution, showed potent cytotoxic activity with IC₅₀ values of 2.57 µM against MCF-7 and 7.26 µM against HepG2. researchgate.net Another derivative, 4a , also showed notable activity with IC₅₀ values of 12.7 µM and 6.69 µM against the same cell lines, respectively. researchgate.net

In a separate study, two newly synthesized thiazole derivatives, referred to as Compound 1 and Compound 2 , were tested against HCT116 (colon cancer), MCF-7, and HepG2 cell lines. Compound 1 exhibited IC₅₀ values of 4.7 µg/ml on HCT116, 4.8 µg/ml on MCF-7, and 11 µg/ml on HepG2. nih.gov Compound 2 showed higher IC₅₀ values of 9.5 µg/ml, 9.6 µg/ml, and 18 µg/ml against the same cell lines, respectively, indicating lower potency than Compound 1. nih.gov

The antiproliferative effects of these compounds highlight the potential of the thiazole scaffold in developing new anticancer agents. The variations in activity based on substitutions on the thiazole ring underscore the importance of structure-activity relationship studies.

Table 1: Cytotoxic Activity (IC₅₀) of Thiazole Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ Value | Reference |

| Compound 4c | MCF-7 | 2.57 µM | researchgate.net |

| HepG2 | 7.26 µM | researchgate.net | |

| Compound 4a | MCF-7 | 12.7 µM | researchgate.net |

| HepG2 | 6.69 µM | researchgate.net | |

| Compound 1 | HCT116 | 4.7 µg/ml | nih.gov |

| MCF-7 | 4.8 µg/ml | nih.gov | |

| HepG2 | 11 µg/ml | nih.gov | |

| Compound 2 | HCT116 | 9.5 µg/ml | nih.gov |

| MCF-7 | 9.6 µg/ml | nih.gov | |

| HepG2 | 18 µg/ml | nih.gov |

Cellular Mechanisms: Apoptosis Induction and Cell Cycle Modulation

The anticancer effects of thiazole derivatives are often rooted in their ability to trigger programmed cell death, or apoptosis, and to interfere with the cell division cycle.

One study on a potent thiazole derivative, compound 4c , demonstrated its ability to induce apoptosis in MCF-7 cancer cells. researchgate.net When treated with this compound, the percentage of cells in early and late apoptosis increased significantly from 0.51% and 0.29% in untreated cells to 22.39% and 9.51%, respectively. researchgate.net This indicates that the compound effectively initiates the apoptotic cascade.

Furthermore, this same compound was found to cause cell cycle arrest. researchgate.net It led to an accumulation of cancer cells in the pre-G1 phase of the cell cycle, with the percentage increasing from 2.02% in control cells to 37.36% in treated MCF-7 cells. researchgate.net Other related compounds, such as certain sulfonamide and thiadiazole derivatives, have also been shown to induce cell cycle arrest at different phases (G0/G1 or G2/M) and activate apoptotic pathways. nih.govnih.gov This disruption of the normal cell cycle prevents cancer cells from proliferating uncontrollably.

Inhibition of Specific Molecular Targets (e.g., BRAFV600E, Tubulin Polymerization)

To exert their effects, anticancer compounds often interact with specific molecular targets within the cell. Thiazole derivatives have been identified as inhibitors of key proteins involved in cancer growth and proliferation.

BRAFV600E Inhibition: The BRAF kinase is a component of the MAPK signaling pathway, and its V600E mutation is a common driver in many cancers. A series of 2,3,4-trisubstituted thiazoles were synthesized and evaluated as potential dual inhibitors of EGFR and BRAFV600E. nih.gov These findings suggest that the thiazole structure can serve as a scaffold for developing inhibitors that target specific oncogenic mutations.

Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several thiazole derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govnih.gov One study reported a series of 2,4-disubstituted thiazoles as potent inhibitors of tubulin polymerization. nih.gov For example, a novel thiazole-naphthalene derivative, compound 5b , was found to be a tubulin destabilizing agent with an IC₅₀ value of 3.3 µM, which was more potent than the reference compound colchicine (B1669291). nih.gov This inhibition of tubulin function is a key mechanism behind the antiproliferative activity of these compounds. nih.govnih.gov

Antimicrobial Efficacy (Antibacterial and Antifungal)

In addition to their anticancer properties, thiazole derivatives have demonstrated significant potential as antimicrobial agents, showing activity against a range of pathogenic bacteria.

Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Thiazole derivatives have shown notable efficacy against Gram-positive bacteria, including strains that are resistant to conventional antibiotics. In one study, newly synthesized heteroaryl thiazole derivatives were tested against various bacterial strains. researchgate.net Three of the compounds were evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and were found to be more potent than the standard antibiotics ampicillin (B1664943) and streptomycin. researchgate.net

Another investigation into 2-phenylacetamido-thiazole derivatives identified a lead compound with a Minimum Inhibitory Concentration (MIC) value of 6.25 μg/mL against Staphylococcus aureus and 1.56 μg/mL against Bacillus subtilis. nih.gov Similarly, fluorinated and chlorinated thiadiazole derivatives, which are structurally related to thiazoles, exhibited good inhibitory effects against S. aureus and B. subtilis with MIC values ranging from 20–28 μg/mL. researchgate.net

Table 2: Antibacterial Activity (MIC) of Thiazole and Related Derivatives Against Gram-Positive Bacteria

| Compound/Derivative Type | Bacterial Strain | MIC Value (µg/mL) | Reference |

| 2-Phenylacetamido-thiazole derivative | Staphylococcus aureus | 6.25 | nih.gov |

| Bacillus subtilis | 1.56 | nih.gov | |

| Fluorinated/Chlorinated Thiadiazole | Staphylococcus aureus | 20-28 | researchgate.net |

| Bacillus subtilis | 20-28 | researchgate.net | |

| Heteroaryl thiazole derivative 3 | Staphylococcus aureus | 230 | researchgate.net |

Activity Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of thiazole derivatives also extends to Gram-negative bacteria, which are often challenging to treat due to their protective outer membrane.

The same 2-phenylacetamido-thiazole derivative mentioned previously also showed activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values of 3.12 μg/mL and 6.25 μg/mL, respectively. nih.gov In the study of heteroaryl thiazole derivatives, one compound demonstrated better activity against a resistant strain of P. aeruginosa than ampicillin. researchgate.net However, none of the tested compounds in that series were more active than the reference drug against E. coli. researchgate.net These findings indicate that while thiazole derivatives have potential against Gram-negative bacteria, the activity can be specific to the bacterial species and the chemical structure of the compound.

Table 3: Antibacterial Activity (MIC) of Thiazole and Related Derivatives Against Gram-Negative Bacteria

| Compound/Derivative Type | Bacterial Strain | MIC Value (µg/mL) | Reference |

| 2-Phenylacetamido-thiazole derivative | Escherichia coli | 3.12 | nih.gov |

| Pseudomonas aeruginosa | 6.25 | nih.gov | |

| Heteroaryl thiazole derivative 3 | Escherichia coli | 230 | researchgate.net |

| Pseudomonas aeruginosa | 470 | researchgate.net | |

| Heteroaryl thiazole derivative 4 | Pseudomonas aeruginosa | 470 | researchgate.net |

Antifungal Properties (e.g., Candida albicans, Aspergillus niger)

Thiazole derivatives, including those related to 2-chloro-4-(3-chlorophenyl)thiazole, have demonstrated notable antifungal activities against various pathogenic fungi. For instance, certain (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown very strong activity against reference strains of Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.015–3.91 µg/mL. nih.gov The minimal fungicidal concentration (MFC) values for these compounds were also significant, ranging from 0.015 to 15.62 µg/mL. nih.gov The high lipophilicity of these derivatives is believed to contribute to their potent antifungal effects. nih.gov

In other studies, newly synthesized 2-amino-4-(4-chlorophenyl)thiazole and 2-amino-4-(4-bromophenyl)thiazole (B182969) derivatives were screened for their antifungal activity against C. albicans and C. glabrata. researchgate.net Additionally, hybrid coumarin-1,3,4-thiadiazole derivatives have exhibited moderate to good antifungal activity, particularly against C. albicans. nih.gov The introduction of halogen atoms, such as chlorine, to the phenyl ring of 1,3,4-thiadiazole (B1197879) moieties has been observed to enhance antimicrobial properties. nih.gov For example, chlorinated and fluorinated derivatives of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols displayed good antifungal activity against Aspergillus niger with MIC values of 25 μg/mL. nih.gov

The antifungal potential of these compounds is often evaluated in comparison to standard drugs like fluconazole (B54011) and miconazole. researchgate.netnih.gov The mechanism of action for some of these thiazole derivatives may involve disruption of the fungal cell wall and/or cell membrane structure. nih.gov

| Compound Type | Fungal Strain(s) | Activity | Reference |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | MIC: 0.015–3.91 µg/mL; MFC: 0.015–15.62 µg/mL | nih.gov |

| 2-amino-4-(4-chlorophenyl/4-bromophenyl)thiazole derivatives | Candida albicans, Candida glabrata | Active | researchgate.net |

| Hybrid coumarin-1,3,4-thiadiazole derivatives | Candida albicans | Moderate to good activity | nih.gov |

| 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols (chlorinated/fluorinated) | Aspergillus niger | MIC: 25 µg/mL | nih.gov |

Antiviral Spectrum of Activity

Derivatives of thiazole have been investigated for their potential as anti-HIV agents. nih.gov Specifically, various 2,3-diaryl-1,3-thiazolidin-4-one derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 replication in vitro. nih.gov Some of these compounds proved to be effective in this regard. nih.gov The 2-aminothiazole (B372263) scaffold is recognized as an important structural unit in medicinal chemistry and has been associated with anti-HIV activity, among other therapeutic properties. nih.gov The exploration of thiazole-containing heterocycles continues to be a focus in the development of new antiviral drugs. nih.gov

The antiviral activity of thiazole derivatives extends to a range of other viral pathogens. A series of 2,6-dihalophenyl-substituted 1H,3H-thiazolo[3,4-a]benzimidazoles has demonstrated potent activity against several enteroviruses, including Coxsackievirus A9, echovirus 9 and 11, and all six strains of Coxsackievirus B. nih.gov Structure-activity relationship studies revealed that substitutions at specific positions of the tricyclic system, such as a 6-trifluoromethyl group, significantly enhance antiviral potency. nih.gov For example, 1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole showed a 50% effective concentration (EC50) of 0.41 µg/mL against viral replication without notable cytotoxicity. nih.gov

Furthermore, certain flavonoids, which can be structurally related to some thiazole precursors, have shown inhibitory effects against Enterovirus 71 (EV-A71). nih.gov For instance, kaempferol (B1673270) and its derivatives have been identified as replication inhibitors of Coxsackievirus B3 (CV-B3) in vitro. nih.gov Novel 4-thiazolidinone (B1220212) derivatives bearing an imidazo[2,1-b]thiazole (B1210989) moiety have also been synthesized and evaluated for their antiviral activity against Coxsackie B4 virus, with some derivatives showing promising results.

Anti-inflammatory and Analgesic Properties

Thiazole derivatives have been a significant area of research for the development of new anti-inflammatory and analgesic agents. nih.govfrontiersin.org Certain thiazole and oxazole (B20620) substituted benzothiazole (B30560) derivatives have been synthesized and tested for their anti-inflammatory and analgesic actions. nih.gov One particular compound, 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine (3c), was found to be more active than the reference drug at a dose of 50 mg/kg. nih.gov

In another study, a series of 2-(4-chloro-phenyl)-6-(substituted phenyl)-thiazolo[3,2-b] researchgate.netnih.govnih.govtriazoles were developed and evaluated for their potential as anti-inflammatory agents. connectjournals.com Additionally, newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have been investigated for their ability to treat analgesia and inflammation. frontiersin.org The anti-inflammatory potential of these compounds was assessed using in vitro assays for COX-1, COX-2, and 5-LOX enzymes. frontiersin.org Some of these derivatives proved to be potent inhibitors of the COX/LOX pathways. frontiersin.org The structural backbone of some well-known anti-inflammatory drugs, like meloxicam, contains a thiazole core, further highlighting the importance of this scaffold in the design of anti-inflammatory agents. frontiersin.org

The analgesic activity of certain pyrrolidine-2,5-dione derivatives with a 3-(2-chlorophenyl) or 3-(3-chlorophenyl) substituent has also been investigated, with some compounds showing significant effects in the formalin model of tonic pain. mdpi.com

| Compound Series | Activity Type | Key Findings | Reference |

| Thiazole/oxazole substituted benzothiazoles | Anti-inflammatory, Analgesic | Compound 3c more active than reference drug. | nih.gov |

| 2-(4-chloro-phenyl)-6-(substituted phenyl)-thiazolo[3,2-b] researchgate.netnih.govnih.govtriazoles | Anti-inflammatory | Evaluated as potential anti-inflammatory agents. | connectjournals.com |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Anti-inflammatory, Analgesic | Potent inhibitors of COX/LOX pathways. | frontiersin.org |

| 3-(2/3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | Analgesic | Significant activity in the formalin test. | mdpi.com |

Anticonvulsant and Central Nervous System (CNS) Activities

The thiazole nucleus is a key structural feature in the development of compounds with anticonvulsant and CNS activity. nih.govresearchgate.net Various derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comnih.gov

For instance, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and showed promising anticonvulsant activity. mdpi.com One compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, exhibited a more favorable median effective dose (ED50) and protective index than the reference drug valproic acid in both the MES and 6 Hz tests. mdpi.com The proposed mechanism of action for this compound involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

The 1,3,4-thiadiazole scaffold, a bioisostere of thiazole, has also been extensively studied for its anticonvulsant properties. nih.gov Structure-activity relationship (SAR) studies of 1,3,4-thiadiazole derivatives have indicated that the presence of electron-withdrawing groups, such as chloro substituents, can enhance anticonvulsant activity. nih.gov Additionally, thiazole-bearing 4-thiazolidinones have been identified as a promising class of anticonvulsant agents, with some derivatives showing excellent activity in both pentylenetetrazole-induced seizure and maximal electroshock seizure assays. mdpi.com

Antitubercular Activity Against Mycobacterium tuberculosis

The emergence of drug-resistant tuberculosis (TB) has necessitated the search for new therapeutic agents, and thiazole derivatives have shown potential in this area. nih.govnih.gov Several studies have reported the synthesis and evaluation of thiazole-containing compounds for their in vitro activity against Mycobacterium tuberculosis. nih.govnih.gov

For example, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles, which can be structurally related to thiazole derivatives, were synthesized and tested against the H37Rv strain of M. tuberculosis. nih.gov Many of these compounds exhibited good to excellent antitubercular activity. nih.gov The results from this study suggest that hydrazones, 2-azetidinones, and 4-thiazolidinones incorporating a core pyrazole (B372694) scaffold could be potent antitubercular agents. nih.gov

In another study, new thiazolidine-2,4-dione (TZD)-based hybrids were designed and synthesized. nih.gov These compounds, which included a 2-Chloro-4-[{2-[(3-chlorophenyl)thiocarbamoyl]hydrazinylidene}methyl]phenyl 2,4-dioxo-1,3-thiazolidin-3-yl)acetate derivative, were investigated for their antimycobacterial activity against the reference H37Rv strain and two wild M. tuberculosis strains. nih.gov Some of these TZD-based hybrids demonstrated high antimycobacterial activity with low MIC values and showed a synergistic effect with first-line anti-TB drugs like isoniazid (B1672263) and rifampicin. nih.gov

Furthermore, the synthesis of quinoline (B57606) compounds bearing phenyltriazole substituents, including those with 3-chlorophenyl groups, has led to the identification of molecules with significant anti-tubercular effects against M. tuberculosis. frontiersin.org These findings underscore the potential of thiazole and related heterocyclic scaffolds in the development of novel treatments for tuberculosis.

| Compound Series | Target | Key Findings | Reference |

| 3-(4-chlorophenyl)-4-substituted pyrazoles | M. tuberculosis H37Rv | Good to excellent antitubercular activity. | nih.gov |

| Thiazolidine-2,4-dione (TZD)-based hybrids | M. tuberculosis H37Rv and wild strains | High antimycobacterial activity (low MICs) and synergistic effects with first-line drugs. | nih.gov |

| Quinoline compounds with phenyltriazole substituents (including 3-chlorophenyl) | M. tuberculosis | Significant anti-tubercular effects. | frontiersin.org |

Antiparasitic Investigations (e.g., Leishmanicidal, Trypanocidal)

Derivatives of the thiazole scaffold have been a focal point in the search for new treatments for neglected tropical diseases, including leishmaniasis and Chagas disease, caused by parasites of the Leishmania and Trypanosoma genera, respectively.

Research into 4-(4-chlorophenyl)thiazole compounds has revealed their potential as antiparasitic agents. nih.govontosight.ai In one study, a series of eight such compounds were evaluated for their activity against Leishmania amazonensis and Trypanosoma cruzi. nih.gov The compounds exhibited leishmanicidal activity with IC50 values against the promastigote form ranging from 19.86 to 200 µM. nih.govontosight.ai Activity against the intracellular amastigote form, which is more clinically relevant, showed IC50 values from 101 to over 200 µM. nih.govontosight.ai

The same series of compounds generally demonstrated more potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govontosight.ai For the trypomastigote form of the parasite, the IC50 values ranged from 1.67 to 100 µM, while for the amastigote form, the range was 1.96 to greater than 200 µM. nih.govontosight.ai These findings underscore the potential of thiazole derivatives in the development of future antiparasitic drugs. nih.govontosight.ai

A specific derivative, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide (AT), was investigated for its in vitro activity against Leishmania mexicana promastigotes. jusst.org This compound displayed an IC50 value of 0.086 µM after 24 hours of exposure. jusst.org Further investigation revealed that the compound induced apoptosis in the parasites and prevented their recovery after the exposure period, highlighting a specific mechanism of action. jusst.org

Table 1: Antiparasitic Activity of 4-(4-chlorophenyl)thiazole Derivatives

| Compound Class | Parasite | Form | IC50 Range (µM) | Reference |

|---|---|---|---|---|

| 4-(4-chlorophenyl)thiazole derivatives | Leishmania amazonensis | Promastigote | 19.86 - 200 | nih.govontosight.ai |

| 4-(4-chlorophenyl)thiazole derivatives | Leishmania amazonensis | Amastigote | 101 - >200 | nih.govontosight.ai |

| 4-(4-chlorophenyl)thiazole derivatives | Trypanosoma cruzi | Trypomastigote | 1.67 - 100 | nih.govontosight.ai |

| 4-(4-chlorophenyl)thiazole derivatives | Trypanosoma cruzi | Amastigote | 1.96 - >200 | nih.govontosight.ai |

| 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide | Leishmania mexicana | Promastigote | 0.086 | jusst.org |

Other Noteworthy Biological Activities (e.g., Antioxidant, Antidiabetic, Antithrombotic)

Beyond their antiparasitic effects, thiazole derivatives, including those with a chlorophenyl moiety, have been explored for a variety of other biological activities.

Antioxidant Activity: Several studies have highlighted the antioxidant potential of the thiazole structural motif. A preliminary in vitro study of eight 4-(4-chlorophenyl)thiazole compounds indicated that they possess moderate to low antioxidant activity. nih.govontosight.ai In other research, various novel thiazole derivatives have been synthesized and screened for their antioxidant properties, with some compounds showing potent activity. nih.gov For instance, certain catechol thioethers with a 4-phenylthiazole (B157171) moiety proved to be effective antioxidants in multiple testing assays. mdpi.com A series of carbazole-based 2,4-disubstituted thiazoles also demonstrated higher antioxidant activity than the standard butylated hydroxytoluene (BHT). nih.gov

Antidiabetic Activity: The thiazole ring is a component of various compounds investigated for their antidiabetic potential. For example, a series of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones were synthesized and evaluated for their antidiabetic properties. mdpi.com One of the analogs, 2-(2-(1-(4-chlorophenyl)ethylidene)hydrazinyl)thiazol-4(5H)-one, was among the synthesized compounds. mdpi.com While this series did not show significant α-amylase inhibition, all tested compounds, including the chlorophenyl derivative, exhibited excellent anti-glycation potential, with IC50 values superior to the standard, aminoguanidine. mdpi.com Other research has identified sulfonamide-1,3,5-triazine–thiazole hybrids as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.

Antithrombotic Activity: The therapeutic potential of thiazole derivatives extends to antithrombotic applications. mdpi.com Although specific research on this compound is limited in this area, related compounds have shown promise. A study on 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole found it to be a potent inhibitor of collagen-induced platelet aggregation in vitro across multiple species, including humans. nih.gov This derivative was active in human platelet-rich plasma at a concentration as low as 1 ng/ml and inhibited platelet aggregation when administered orally in laboratory animals, suggesting high potential as an antithrombotic agent. nih.gov

Table 2: Other Biological Activities of Thiazole Derivatives

| Activity | Compound Class / Specific Compound | Key Finding | Reference |

|---|---|---|---|

| Antioxidant | 4-(4-chlorophenyl)thiazole derivatives | Moderate to low antioxidant activity observed in a preliminary study. | nih.govontosight.ai |

| Antioxidant | Catechol thioethers with a 4-phenylthiazole moiety | Proved to be effective antioxidants in various assays. | mdpi.com |

| Antidiabetic (Anti-glycation) | 2-(2-(1-(4-chlorophenyl)ethylidene)hydrazinyl)thiazol-4(5H)-one | Showed excellent anti-glycation potential, superior to aminoguanidine. | mdpi.com |

| Antidiabetic (DPP-4 Inhibition) | Sulfonamide-1,3,5-triazine–thiazole hybrids | Identified as potent inhibitors of the DPP-4 enzyme. | |

| Antithrombotic | 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole | Potent inhibitor of collagen-induced platelet aggregation. | nih.gov |

Structure Activity Relationship Sar Studies of 2 Chloro 4 3 Chlorophenyl Thiazole Derivatives

Impact of Halogen Substitution Patterns on Biological Efficacy

The nature and position of halogen substituents on the phenyl rings of 2-Chloro-4-(3-chlorophenyl)thiazole derivatives play a critical role in determining their biological activity.

Research has shown that the presence of electron-withdrawing groups like chlorine, bromine, and fluorine on the phenyl ring can enhance the anti-seizure properties of thiazole (B1198619) derivatives. nih.gov Specifically, a 4-chlorophenyl substitution has been associated with high activity. nih.gov

In a series of 2-amino-4-arylthiazole derivatives, the N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide scaffold demonstrated high anti-giardial activity. researchgate.net Notably, compounds with a bromo substitution at the 5th position of the thiazole ring and a hydroxy group at the 2nd position of the aryl ring showed enhanced antimicrobial potency. nih.gov

Furthermore, studies on thiazole derivatives targeting multidrug-resistant pathogens revealed that compounds with 4-ClC6H4 and 4-FC6H4 substitutions are crucial for selective antibacterial activity against Gram-positive bacteria. mdpi.com For instance, a compound bearing a 4-fluorophenyl moiety (2a) showed high bactericidal activity against Staphylococcus aureus, while the 4-chlorophenyl substituted compound (2b) was effective against vancomycin-resistant S. aureus. mdpi.com The antifungal activity of these compounds was also influenced by the halogen substituent, with the 4-ClC6H4 substituent being critical for activity against Candida auris. mdpi.com

In the context of anticancer activity, a derivative with an ortho-chlorine on the phenyl ring (8a) was the most active against Hela cells. The substitution pattern on the phenyl ring can also influence the cytotoxic potential of these compounds. For example, a 3-chloro-4-nitrophenyl ring attached to a hydrazone group, along with a 4-chlorophenyl ring on the other side of the thiazole, resulted in a compound with potent cytotoxic activity, being three-fold more active than its unsubstituted counterpart. nih.gov

The table below summarizes the impact of halogen substitutions on the biological activity of various thiazole derivatives.

| Compound/Scaffold | Halogen Substitution | Biological Activity | Reference |

| 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide | 4-chlorophenyl | Highest anti-seizure activity | nih.gov |

| N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide | 5-bromo | High anti-giardial activity | researchgate.net |

| Thiazole derivative with 4-ClC6H4 | 4-chlorophenyl | Antifungal activity against C. auris | mdpi.com |

| Thiazole derivative with 4-FC6H4 | 4-fluorophenyl | High bactericidal activity against S. aureus | mdpi.com |

| Compound 8a | ortho-chlorine on phenyl ring | Most active against Hela cells | |

| Thiazole derivative with 3-chloro-4-nitrophenyl and 4-chlorophenyl | 3-chloro-4-nitro and 4-chloro | Potent cytotoxic potential | nih.gov |

Influence of Phenyl Ring Modifications and Substituent Effects on Bioactivity

Modifications to the phenyl ring and the introduction of various substituents significantly affect the bioactivity of this compound derivatives. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, are key determinants of the molecule's pharmacological profile.

Studies have revealed that the presence of electron-withdrawing groups, such as a nitro group (NO2), on the phenyl ring can be beneficial for biological activity. nih.gov For instance, the introduction of a nitro group on the phenyl ring of certain thiazole hybrids resulted in significant bioactivity against HeLa cell lines. nih.gov In another study, a 3-nitro substituted derivative was found to be more active than its 4-chloro substituted or unsubstituted counterparts. nih.gov

Conversely, electron-donating groups like a methoxy (B1213986) group (OCH3) can also contribute to the biological efficacy. nih.gov For example, derivatives with a p-methoxy substituent on the phenyl ring have shown promising activity against certain cancer cell lines. nih.gov The presence of a methoxy group at the 4-position of the phenyl ring in 4-(4-Methoxyphenyl)-2-aminothiazole derivatives led to a significant increase in binding affinity and selectivity for human adenosine (B11128) A3 receptors. nih.gov

The position of the substituent on the phenyl ring is also crucial. For example, a para-chloro substituent on the phenyl ring of thiazole derivatives has demonstrated promising anticancer activities. nih.gov

The following table illustrates the influence of various phenyl ring substituents on the biological activity of thiazole derivatives.

| Substituent | Position | Effect on Bioactivity | Reference |

| Nitro (NO2) | para | Beneficial for activity | nih.gov |

| Nitro (NO2) | Not specified | Significant bioactivity against HeLa cells | nih.gov |

| Nitro (NO2) | 3-position | More active than 4-chloro or unsubstituted | nih.gov |

| Methoxy (OCH3) | para | Promising anticancer activity | nih.gov |

| Methoxy (OCH3) | 4-position | Increased binding affinity for A3 adenosine receptors | nih.gov |

| Chloro (Cl) | para | Promising anticancer activity | nih.gov |

Role of the Thiazole Ring System in Molecular Recognition and Target Binding

The thiazole ring is a fundamental structural component that plays a pivotal role in the molecular recognition and binding of its derivatives to biological targets. nih.gov Its aromatic nature, coupled with the presence of nitrogen and sulfur heteroatoms, allows for a variety of interactions with enzymes and receptors. nih.govresearchgate.net

The nitrogen and sulfur atoms in the thiazole ring are key to its function. researchgate.net They can act as hydrogen bond acceptors and participate in coordination with metal ions at the active sites of enzymes, which can enhance the therapeutic activity of the molecule. researchgate.net The pi (π) electrons of the aromatic thiazole ring are delocalized, which contributes to its stability and allows for various chemical reactions to occur, influencing its behavior in physiological systems. nih.gov

The thiazole ring serves as a versatile scaffold in drug design. nih.gov It can be found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov The planarity of the thiazole ring, often in conjunction with other aromatic moieties, can lead to delocalization of π electron density, which is important for stabilizing the molecule and its interactions with biological targets. nih.gov

In many biologically active compounds, the thiazole ring acts as a central heterocyclic core that binds to the hinge region of the active site of target proteins. nih.gov This core is often substituted with other groups that interact with different pockets of the binding site, further enhancing affinity and selectivity. nih.gov For instance, in some PI3K/mTOR dual inhibitors, the thiazole ring is connected to a hydrophobic group and a substituted phenyl ring to maintain the necessary pharmacophoric features for binding. nih.gov

The reactivity of the thiazole ring, particularly the acidic proton at the C-2 position, makes it a valuable synthon for creating a wide range of new chemical entities with diverse pharmacological properties. nih.gov

Effects of Linker Moieties and Hybrid Systems on Pharmacological Potency

The strategy of creating hybrid molecules, where the this compound core is connected to other bioactive pharmacophores via various linker moieties, has proven to be a powerful approach to enhance pharmacological potency. acs.orgresearchgate.net This molecular hybridization can lead to synergistic effects, resulting in compounds with improved efficacy, reduced drug resistance, and potentially lower toxicity. nih.govacs.org

Thiazolyl-pyrazoline conjugates, for example, are formed by linking a thiazole pharmacophore with a pyrazoline derivative. nih.gov This combination creates a unified bioactive scaffold that can exhibit synergistic biological potentials, making it a versatile platform for developing new therapeutic agents. nih.govacs.org

The nature of the linker itself can significantly influence the activity of the hybrid molecule. For instance, in a series of PI3K/mTOR dual inhibitors, a hydrazone group was used to connect the thiazole ring to a hydrophobic group. nih.gov The specific hydrophobic group chosen, such as a substituted catechol or a phenyl substituted diazolone ring, was designed to mimic known inhibitors of the target enzymes. nih.gov

The introduction of different heterocyclic rings at the C-2 position of a benzothiazole (B30560) fragment, linked through various spacers, has led to the development of potent anticancer agents. mdpi.com For example, 2-benzothiazolyl pyrazole (B372694) derivatives containing hydrazone spacers have been synthesized and shown to have biological activity. mdpi.com

The table below provides examples of hybrid systems incorporating the thiazole moiety and their observed pharmacological effects.

| Hybrid System | Linker Moiety | Pharmacological Effect | Reference |

| Thiazolyl-Pyrazoline | Direct fusion | Synergistic biological potentials | nih.govacs.org |

| Thiazole-Hydrazone-Hydrophobic Group | Hydrazone | PI3K/mTOR dual inhibition | nih.gov |

| Benzothiazole-Pyrazole | Hydrazone spacer | Anticancer activity | mdpi.com |

| Thiazole-Triazole | Methyl linker | Anticonvulsant activity | nih.gov |

| Thiazole-Pyridazinone | Amide linkage | Anti-seizure activity | nih.gov |

Mechanistic Investigations of 2 Chloro 4 3 Chlorophenyl Thiazole Based Compounds

Enzyme Inhibition Profiles and Receptor Modulation

Derivatives based on the thiazole (B1198619) scaffold have demonstrated significant activity as inhibitors of various enzymes and modulators of critical cellular receptors. This activity is highly dependent on the specific substitution patterns on the thiazole and associated phenyl rings.

Research has shown that 2-aminothiazole (B372263) derivatives can be potent inhibitors of several metabolic enzymes. nih.gov For instance, 2-amino-4-(4-chlorophenyl)thiazole was found to be a highly effective inhibitor of human carbonic anhydrase I (hCA I) with an inhibition constant (Kᵢ) in the nanomolar range. nih.gov Other analogs have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in neuronal signaling. nih.govmdpi.com

In the context of receptor modulation, thiazole-4-acylsulfonamide derivatives have been identified as potent inhibitors of ChemR23, a G protein-coupled receptor involved in inflammatory responses. nih.gov Mechanistic studies confirmed that these compounds achieve their effect through receptor internalization and direct binding. nih.gov Furthermore, certain thiazole carboxamides act as negative allosteric modulators of GluA2 AMPA receptors, which are central to excitatory synaptic transmission in the brain. nih.gov This modulation can significantly reduce ion current amplitude and alter receptor kinetics, highlighting a potential neuroprotective role. nih.gov

Table 1: Enzyme and Receptor Inhibition by Thiazole Derivatives Below is an interactive table. Click on the headers to sort the data.

| Compound Class | Target | Specific Compound Example | Inhibition/Modulation Data | Source |

|---|---|---|---|---|

| 2-Aminothiazoles | Carbonic Anhydrase I (hCA I) | 2-amino-4-(4-chlorophenyl)thiazole | Kᵢ = 0.008 µM | nih.gov |

| 2-Aminothiazoles | Butyrylcholinesterase (BChE) | 2-amino-4-(4-bromophenyl)thiazole (B182969) | Kᵢ = 0.083 µM | nih.gov |

| Thiazole Hydrazones | Acetylcholinesterase (AChE) | Compound 2i | IC₅₀ = 0.028 µM | mdpi.com |

| Thiazole-4-acylsulfonamides | ChemR23 Receptor | Compound 14f | Potent internalization | nih.gov |

Elucidation of Cellular Pathway Interferences (e.g., Apoptosis, Cell Cycle Arrest)

A primary mechanism through which thiazole-based compounds exert anticancer effects is by interfering with fundamental cellular pathways, notably apoptosis (programmed cell death) and cell cycle progression.

Many thiazole derivatives have been shown to induce apoptosis in cancer cells. nih.govnih.gov The pro-apoptotic activity can proceed through the intrinsic pathway, which is characterized by a decrease in the mitochondrial membrane potential and the activation of effector caspases like caspase-3. nih.govnih.gov For example, certain phthalimide (B116566) derivatives incorporating a 1,3-thiazole ring trigger apoptosis, as confirmed by DNA fragmentation and caspase-3 activity assays. nih.gov Similarly, some juglone-bearing thiopyrano[2,3-d]thiazoles have been shown to induce apoptosis in colorectal adenocarcinoma cells. mdpi.com

In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by causing cell cycle arrest. This arrest prevents cells from proceeding to the next phase of division, ultimately leading to cell death. nih.gov Thiazole-containing compounds have been observed to arrest cells in the G2/M phase of the cell cycle. mdpi.comresearchgate.net This is often linked to their ability to interfere with microtubule formation. Other related benzothiazole (B30560) compounds have been found to cause cell cycle arrest in the G1 and S phases, contingent on a functional aryl hydrocarbon receptor (AhR) signaling pathway. conicet.gov.ar

Table 2: Cellular Pathway Interference by Thiazole Derivatives Below is an interactive table. Click on the headers to sort the data.

| Compound Class | Cell Line(s) | Observed Effect | Pathway | Source |

|---|---|---|---|---|

| Thiazole-Phthalimides | MCF-7, MDA-MB-468 | Apoptosis Induction, Caspase-3 Activation | Intrinsic Apoptosis | nih.gov |

| Guanidine-Benzenesulfonamides | HCT-116 | Apoptosis, Sub-G1 Arrest | Intrinsic Apoptosis | nih.gov |

| Podophyllotoxin-Thiazole Hybrids | Various cancer cells | G2/M Phase Arrest, Apoptosis | Cell Cycle, Apoptosis | mdpi.com |

| SMART Analogues | A549, H460 | G2/M Phase Arrest, Apoptosis | Cell Cycle, Apoptosis | researchgate.net |

Characterization of Interactions with Biological Macromolecules (e.g., Proteins)

The biological effects of 2-chloro-4-(3-chlorophenyl)thiazole-based compounds are underpinned by their direct physical interactions with macromolecular targets, predominantly proteins. Molecular docking and structural biology techniques have been instrumental in characterizing these interactions.

A key protein target for many anticancer thiazole derivatives is tubulin, the protein subunit of microtubules. mdpi.comresearchgate.net Docking studies have revealed that these compounds often bind at the interface of the α/β-tubulin heterodimer, specifically at the colchicine (B1669291) binding site. mdpi.comresearchgate.net This interaction disrupts microtubule dynamics, leading to the anticancer effects described in the sections above.

Beyond tubulin, thiazole derivatives have been shown to bind to the active sites of various enzymes. Molecular modeling of an AChE inhibitor from this class showed it binding to amino acid residues within the enzyme's active site, such as Gly121, Gly122, and Ser203, explaining its inhibitory action. mdpi.com In another example, a fluorescein-labeled thiazole derivative was used to experimentally confirm direct binding to the ChemR23 receptor, validating it as the molecular target. nih.gov X-ray crystallography of a related compound, 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, has provided atomic-level detail of the stabilizing intermolecular forces, such as C—H⋯O and C—H⋯Cl hydrogen bonds, that govern its interactions in a crystalline state. nih.gov

Table 3: Interactions of Thiazole Derivatives with Biological Macromolecules Below is an interactive table. Click on the headers to sort the data.

| Macromolecule | Thiazole Derivative Class | Binding Site / Interaction Type | Method of Characterization | Source |

|---|---|---|---|---|

| Tubulin | Podophyllotoxin-Thiazole Hybrids | Colchicine Binding Site | Molecular Docking | mdpi.com |

| Acetylcholinesterase (AChE) | Thiazole Hydrazones | Active Site (Gly121, Gly122, Ser203) | Molecular Docking | mdpi.com |

| ChemR23 Receptor | Thiazole-4-acylsulfonamides | Direct Receptor Binding | Fluorescent Labeling | nih.gov |

Tubulin Polymerization Inhibition Mechanisms

Microtubules are dynamic polymers essential for cell division, structure, and transport. Compounds that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. mdpi.com Several thiazole-based compounds, particularly those designed as molecular hybrids, have been identified as potent inhibitors of tubulin polymerization. mdpi.comresearchgate.net

The primary mechanism of action is the disruption of the assembly of αβ-tubulin heterodimers into microtubules. researchgate.netnih.gov This interference arrests cells in the G2/M phase of the cell cycle, as the mitotic spindle cannot form correctly. mdpi.com Research indicates that many of these active thiazole compounds bind to the colchicine binding site on β-tubulin. mdpi.comresearchgate.net By occupying this site, the compounds introduce a conformational strain that prevents the proper polymerization of tubulin into microtubules.

For example, a molecular hybrid composed of subunits similar to known tubulin inhibitors, where one derivative featured a 2-chloro substitution, exhibited significant inhibition of tubulin polymerization with an IC₅₀ value of 2.06 µM. mdpi.com Another compound, a methoxybenzoyl-aryl-thiazole (SMART) derivative, was also shown to inhibit tubulin polymerization by binding to the colchicine site. researchgate.net This consistent targeting of the colchicine site across different thiazole-based chemical series establishes it as a critical interaction for this class of compounds to exert its antimitotic effects. mdpi.comresearchgate.netresearcher.life

Table 4: Tubulin Polymerization Inhibition by Thiazole Derivatives Below is an interactive table. Click on the headers to sort the data.

| Compound Series | Specific Compound Example | Inhibition Data (IC₅₀) | Mechanism | Source |

|---|---|---|---|---|

| Molecular Hybrids | Compound 12a (R₁ = 2-chloro) | 2.06 µM | Binds to colchicine binding site | mdpi.com |

| Molecular Hybrids | Compound 22a | 4.1 µM | Disrupts microtubule organization | mdpi.com |

| Podophyllotoxin Conjugates | Compound 18a | 46.40% inhibition | Targets tubulin | mdpi.com |

Computational Chemistry and Molecular Modeling of 2 Chloro 4 3 Chlorophenyl Thiazole Derivatives

Molecular Docking Simulations for Target Identification and Ligand-Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and estimating the binding affinity of ligands.

Studies on thiazole (B1198619) derivatives have utilized molecular docking to explore their potential as inhibitors for various enzymes and receptors. For instance, docking studies on thiazole-based hydrazones have been conducted to investigate their binding modes within the active site of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Similarly, molecular docking has been employed to identify novel thiazole derivatives as potential inhibitors of the LasR protein in Pseudomonas aeruginosa, a target for quorum sensing inhibition. nih.govplos.orgdntb.gov.ua

In the context of 2-chloro-4-(3-chlorophenyl)thiazole derivatives, molecular docking simulations can elucidate their interactions with specific amino acid residues within a target's binding pocket. For example, a study on 4-(4-chlorophenyl)thiazole derivatives as potential dengue viral envelope protein inhibitors used molecular docking to understand their binding mechanism. researchgate.net These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the ligand-protein complex. nih.govplos.orgresearchgate.net

Interactive Table: Examples of Molecular Docking Studies on Thiazole Derivatives

| Derivative Class | Target Protein | Key Findings |

|---|---|---|

| Thiazole-based Hydrazones | EGFR | Identification of binding modes and key interactions for anti-cancer activity. nih.gov |

| Thiazole Derivatives | LasR of P. aeruginosa | Prediction of binding affinity and potential as quorum sensing inhibitors. nih.govplos.orgdntb.gov.ua |

| 4-(4-chlorophenyl)thiazole Derivatives | Dengue Viral Envelope Protein | Elucidation of binding mechanism for antiviral drug development. researchgate.net |

Density Functional Theory (DFT) Calculations and Spectroscopic Analysis for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

DFT calculations have been widely applied to thiazole derivatives to understand their structural and electronic properties. nih.govmdpi.com For example, DFT studies on 2-(4-methoxyphenyl)benzo[d]thiazole have been used to determine its optimized molecular structure and vibrational frequencies, which showed good correlation with experimental data. mdpi.comresearchgate.net In a study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a related heterocyclic compound, DFT calculations were used to analyze the electronic properties, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map. nih.govresearchgate.net These calculations help in understanding the reactivity and potential interaction sites of the molecule.

The HOMO-LUMO energy gap is a particularly important parameter derived from DFT calculations, as it provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For thiazole derivatives, this information is valuable for predicting their biological activity and designing molecules with desired electronic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds and to optimize the structure of lead compounds.

QSAR studies have been successfully applied to various classes of thiazole derivatives to predict their biological activities, such as antifungal, antibacterial, and anticancer effects. researchgate.netnih.govresearchgate.net For instance, a QSAR study on 1,2,4-triazole (B32235) derivatives was conducted to predict their fungicidal action against Candida albicans. nih.gov Another study developed a 3D-QSAR model for triazole-bearing compounds to understand their cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov

In these studies, various molecular descriptors, such as topological, electronic, and steric parameters, are calculated for a series of compounds with known activities. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the biological activity. researchgate.netresearchgate.net The resulting QSAR model can then be used to predict the activity of new derivatives of this compound, guiding the synthesis of more potent compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to investigate the conformational changes of proteins and ligands upon binding, the stability of ligand-protein complexes, and the dynamics of their interactions.

MD simulations have been employed to study the stability and conformational behavior of thiazole derivatives within the binding sites of their target proteins. nih.govplos.org For example, MD simulations of thiazole-based hydrazones targeting breast cancer cells were used to assess the stability of the compounds within the EGFR binding site. nih.gov In another study, MD simulations of thiazole-chalcone hybrids provided insights into the stable binding with DNA gyrase B. researchgate.net

In silico Prediction of Pharmacokinetic Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. These predictions help in identifying compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

Studies on 4-(4-chlorophenyl)thiazole compounds have utilized in silico tools to predict their ADMET properties. scielo.brresearchgate.netscielo.br These predictions often include parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for hepatotoxicity or cardiotoxicity (hERG inhibition). scielo.br For instance, a study on thiazole Schiff base derivatives included in silico ADMET prediction to assess their drug-likeness. nih.gov

By evaluating these properties computationally, researchers can prioritize compounds with a higher probability of success in clinical trials. For this compound derivatives, predicting their ADMET profile is a critical step in their development as potential therapeutic agents. nih.gov

Interactive Table: Predicted ADMET Properties for 4-(4-chlorophenyl)thiazole Derivatives

| Property | Prediction | Significance |

|---|---|---|

| hERG I Inhibition | Non-inhibitors | Reduced risk of cardiotoxicity. scielo.br |

| hERG II Inhibition | Inhibitors | Potential for cardiotoxic effects. scielo.br |

| Acute Toxicity | 1.81 to 2.85 mol/kg | Indication of potential toxicity at high doses. scielo.br |

| Hepatotoxicity | Some compounds predicted as hepatotoxic | Potential for liver damage. scielo.br |

Preclinical Evaluation and Translational Research of Advanced 2 Chloro 4 3 Chlorophenyl Thiazole Analogs

In Vitro Cytotoxicity and Selectivity Assays in Relevant Biological Models

The initial phase of preclinical evaluation for 2-chloro-4-(3-chlorophenyl)thiazole analogs involves comprehensive in vitro screening to determine their cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) potential. These assays are crucial for identifying promising lead compounds and understanding their spectrum of activity and selectivity.

A key analog, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide (B32628) (referred to as AT), was evaluated for its activity against the promastigote form of Leishmania mexicana, the causative agent of leishmaniasis. nih.gov The study reported a half-maximal inhibitory concentration (IC50) of 0.086 µM after 24 hours of interaction. To assess its selectivity, the compound's cytotoxicity was tested against a human cell line (HeLa). The half-maximal cytotoxic concentration (CC50) was 0.031 µM. nih.gov The selectivity index (SI), calculated as the ratio of CC50 in mammalian cells to IC50 in the parasite, is a critical measure of a compound's therapeutic window.

Derivatives of the parent scaffold have been tested against a variety of human cancer cell lines. For instance, a series of substituted 2-phenylthiazole-4-carboxamide (B13865131) derivatives demonstrated cytotoxic effects against breast cancer (T47D), colorectal cancer (Caco-2), and colon cancer (HT-29) cell lines. nih.gov Notably, a 3-fluoro analog showed a favorable cytotoxic profile with IC50 values under 10 µg/mL across all tested lines. nih.gov Similarly, other 1,3-thiazole analogs have shown significant inhibitory activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 24.9 µM and 18.65 µM, respectively, for one of the more active compounds. nih.gov

The evaluation process typically employs colorimetric assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures changes in the metabolic activity of cells as an indicator of viability. nih.govnih.gov In these studies, novel compounds are often compared against standard chemotherapeutic drugs like Doxorubicin, Cisplatin, or Staurosporine to benchmark their potency. nih.govnih.govnih.gov

The table below summarizes the in vitro activity of various thiazole (B1198619) derivatives in different biological models.

| Compound Class | Derivative/Compound | Biological Model | Activity (IC50/CC50/GI50) | Reference |

| 2-Chloro-thiazolyl Acetamide | 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide (AT) | Leishmania mexicana (promastigote) | IC50: 0.086 µM | nih.gov |

| 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide (AT) | HeLa (human cervical cancer) | CC50: 0.031 µM | nih.gov | |

| 2-Phenylthiazole-4-carboxamide | 3-Fluoro analog | T47D, Caco-2, HT-29 | < 10 µg/mL | nih.gov |

| 1,3-Thiazole Analog | (E)-4-((2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazineylidene)methyl)-phenol | MCF-7 (human breast adenocarcinoma) | IC50: 24.9 µM | nih.gov |

| (E)-4-((2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazineylidene)methyl)-phenol | MDA-MB-231 (human breast adenocarcinoma) | IC50: 18.65 µM | nih.gov | |

| 4-(4-chlorophenyl)thiazole | Series of 8 compounds | Leishmania amazonensis (promastigote) | IC50: 19.86 to 200 µM | scielo.br |

| Series of 8 compounds | Trypanosoma cruzi (trypomastigote) | IC50: 1.67 to 100 µM | scielo.br | |

| Fused Thiopyrano[2,3-d]thiazole | Compound 3f | NCI60 Cancer Cell Line Panel | GI50: 0.37–0.67 μM | nih.gov |

| Thiazole-based Sulfonamide | Compound M5 | MCF-7 (human breast adenocarcinoma) | IC50: 18.53 µg/ml | nih.gov |

In Vivo Efficacy Studies for Lead Optimization (if reported for specific derivatives)

Following promising in vitro results, lead candidates are advanced to in vivo studies to assess their efficacy and tolerability in a whole-organism setting. While specific in vivo efficacy data for this compound itself are not extensively reported in the reviewed literature, studies on related thiazole-containing structures provide a blueprint for such evaluations.

For example, a preclinical study of novel thiazolidin-4-one derivatives, a related class of sulfur-containing heterocycles, was conducted in mice with diet-induced insulin (B600854) resistance. nih.gov In this model, the compounds were evaluated for their ability to reverse metabolic dysregulation. The researchers measured key metabolic parameters such as hyperglycemia, hyperinsulinemia, hypertriglyceridemia, and hypercholesterolemia, demonstrating the compounds' efficacy in modulating these disease-relevant endpoints. nih.gov

Identification and Evaluation of Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a molecularly targeted drug has reached its target and elicited a biological response. Identifying and validating these biomarkers is essential for clinical translation, as they can help guide dosage and confirm the drug's mechanism of action in patients.

For analogs of this compound, the identification of PD biomarkers is directly linked to their proposed mechanism of action. In the study of 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide against Leishmania mexicana, the compound was found to induce apoptosis in the parasites. nih.gov Therefore, markers of apoptosis, such as the externalization of phosphatidylserine (B164497) (detectable by Annexin V staining in flow cytometry), can serve as a direct pharmacodynamic biomarker of the compound's effect. nih.gov

In cancer research, where many thiazole-containing compounds are being investigated as kinase inhibitors, the activity of the target kinase can be a powerful PD biomarker. For example, a study on a 1,3,4-thiadiazole (B1197879) derivative identified through Western blotting that its activity was associated with the inhibition of the kinases ERK1/2. nih.gov Monitoring the phosphorylation status of such kinases in tumor cells or surrogate tissues after treatment would provide direct evidence of target engagement.

Similarly, for thiazole derivatives designed to inhibit other enzymes, such as carbonic anhydrase or cholinesterases, the activity of these enzymes in blood or tissue samples can be used as a PD biomarker. nih.govsemanticscholar.org The evaluation of such biomarkers is a key component of translational research, bridging the gap between preclinical findings and clinical drug development.

Future Perspectives and Emerging Research Directions

Rational Design of Novel 2-Chloro-4-(3-chlorophenyl)thiazole Hybrid Molecules

The strategy of creating hybrid molecules, which involves covalently linking two or more pharmacophores, has emerged as a powerful approach in drug discovery to achieve enhanced potency, selectivity, and a lower propensity for drug resistance. For the this compound core, this represents a significant avenue for future development. By combining this thiazole (B1198619) unit with other biologically active heterocyclic systems, researchers can design novel chemical entities with multi-target capabilities or improved pharmacokinetic profiles.

For instance, the hybridization of thiazole with moieties like pyridine, pyrazole (B372694), or 4-thiazolidinone (B1220212) has yielded compounds with potent anticancer activities. mdpi.comnih.govnih.gov A study on pyridine-thiazole hybrids revealed that some of these molecules exhibit high antiproliferative activity against various tumor cell lines, including colon, breast, and lung cancer. mdpi.comnih.gov Another research effort focusing on 4-thiazolidinone-pyrazole hybrids resulted in compounds with significant anticancer properties against breast cancer cell lines. nih.gov Similarly, combining the thiazole scaffold with a phenol (B47542) group has led to the development of metal complexes that act as novel chemotherapeutic agents. rsc.org

These examples provide a blueprint for the rational design of new molecules based on the this compound structure. By strategically linking it to other known anticancer, antimicrobial, or anti-inflammatory pharmacophores, it is conceivable to develop next-generation therapeutic agents.

Table 1: Examples of Thiazole Hybrid Molecule Strategies for Potential Application

| Hybrid Strategy | Potential Partner Moiety | Observed Activity in Analogs | Potential for this compound |

|---|---|---|---|

| Thiazole-Pyridine | Pyridine | Anticancer (colon, breast, lung), Anti-inflammatory mdpi.comresearchgate.net | Development of multi-target agents against cancer and inflammation. |

| Thiazole-Thiazolidinone | 4-Thiazolidinone | Anticancer (various human tumor cell lines) nih.gov | Creation of potent cytotoxic agents with broad-spectrum anticancer activity. |

| Thiazole-Pyrazole | Pyrazole | Anticancer (breast cancer) nih.gov | Design of selective inhibitors for specific cancer cell lines. |

| Thiazole-Phenol | Phenol | Anticancer (breast carcinoma) via metal complexes rsc.org | Development of novel organometallic anticancer drugs with unique mechanisms. |

Exploration of New Therapeutic Targets and Unexplored Biological Applications

While thiazole derivatives are widely investigated for their anticancer properties, the structural features of this compound make it a compelling candidate for a much broader range of therapeutic applications. The future of this compound lies in systematically screening it against new and underexplored biological targets.

Antiviral Activity: The thiazole nucleus is a core component of several compounds with demonstrated antiviral efficacy. nih.gov Research has shown that various substituted thiazoles are active against a range of viruses, including Chikungunya virus (CHIKV), Tobacco Mosaic Virus (TMV), and Human Immunodeficiency Virus (HIV-1). nih.govmdpi.comacs.orgresearchgate.net Given the urgent need for new antiviral agents, screening this compound and its derivatives against a panel of clinically relevant viruses represents a high-priority research direction.

Neuroprotective Effects: Emerging evidence suggests that thiazole-containing compounds can exert neuroprotective effects, making them potential candidates for treating neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govrsc.org Studies have shown that certain thiazole sulfonamides can protect neurons from damage and that thiazolidinedione-thiazole hybrids exhibit multi-target inhibition of enzymes associated with Alzheimer's disease. nih.govnih.gov The unique electronic and structural properties of this compound could be leveraged to design novel central nervous system (CNS) active agents.

Antiparasitic Activity: Thiazole derivatives have also shown promise as antiparasitic agents, particularly against the protozoa responsible for diseases like trypanosomiasis (Chagas disease) and leishmaniasis. mdpi.com The development of new, effective, and less toxic treatments for these neglected tropical diseases is a global health priority.

Table 2: Unexplored Biological Applications for this compound

| Potential Application | Therapeutic Target/Disease | Evidence from Related Thiazoles | Research Direction |

|---|---|---|---|

| Antiviral | Chikungunya, TMV, HIV, Influenza | Substituted thiazole amides inhibit alphavirus replication. nih.govacs.org Thiadiazole derivatives show activity against TMV. mdpi.com | Screening against a broad panel of RNA and DNA viruses. |

| Neuroprotection | Alzheimer's, Parkinson's Disease | Thiazole sulfonamides show protection in a Parkinsonian model. nih.govrsc.org Thiazole hybrids inhibit key enzymes in Alzheimer's pathology. nih.gov | Evaluation in cellular and animal models of neurodegeneration. |

| Antiparasitic | Trypanosomiasis, Leishmaniasis | QSAR models identify thiazole derivatives as promising candidates against T. cruzi. mdpi.com | In vitro and in vivo testing against various parasitic protozoa. |

| Anti-inflammatory | Inflammation-related disorders | Thiazolopyridines have been noted for their anti-inflammatory effects. researchgate.net | Investigation of inhibitory activity against inflammatory targets like COX and LOX enzymes. |

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of a chemical scaffold from a laboratory curiosity to a viable drug candidate is heavily dependent on the efficiency, scalability, and environmental impact of its synthesis. Traditional methods for synthesizing heterocyclic compounds often require harsh conditions, long reaction times, and the use of hazardous solvents. nih.govijpsjournal.com Future research on this compound must therefore focus on developing advanced and sustainable synthetic routes.

Microwave-Assisted Synthesis: This technique has become a cornerstone of green chemistry, offering dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating. researchgate.neteurekaselect.comrasayanjournal.co.in The Hantzsch thiazole synthesis, a classical method for creating the thiazole ring, has been successfully adapted to microwave conditions, allowing for the rapid and efficient production of aminothiazole derivatives. nih.govacs.org Applying microwave-assisted protocols to the key steps in the synthesis of this compound could significantly streamline its production. nih.gov

Continuous Flow Chemistry: Flow synthesis, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. thieme-connect.comresearchgate.net This technology is particularly well-suited for multi-step syntheses, allowing for the telescoping of reactions without the need to isolate intermediates. thieme-connect.com Developing a continuous flow synthesis for this compound would be a major step towards its efficient and industrial-scale production. rsc.org

Table 3: Comparison of Synthetic Methodologies for Thiazole Synthesis

| Methodology | Key Advantages | Relevance to this compound |

|---|---|---|

| Conventional Heating | Well-established procedures. | Often slow, low-yielding, and not environmentally friendly. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. researchgate.netnih.gov | Ideal for rapid library synthesis and optimization of reaction conditions. |

| Continuous Flow Chemistry | Enhanced safety, scalability, automation, process control. thieme-connect.comresearchgate.net | Enables safe, efficient, and scalable production for preclinical and clinical supply. |

| Green Catalysis | Use of non-toxic, reusable catalysts (e.g., biocatalysts, solid-supported reagents). nih.govfrontiersin.org | Reduces waste and environmental impact, aligning with sustainable development goals. |

Integration of Artificial Intelligence and Machine Learning in Thiazole-Based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing every stage of the drug discovery pipeline, from initial hit identification to preclinical development. nih.govnih.govacs.org For a scaffold like this compound, these computational tools can significantly accelerate research and reduce the high attrition rates associated with drug development.